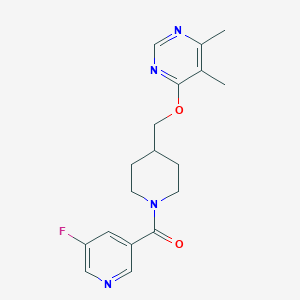![molecular formula C22H28N6O4 B2981460 9-(4-methoxyphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 848222-17-3](/img/structure/B2981460.png)
9-(4-methoxyphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule that contains several functional groups. It has a purine-pyrimidine core, which is a common structure in many biological molecules, including DNA and RNA. The methoxyphenyl and morpholinylethyl groups attached to this core could potentially give this compound unique properties, but without specific studies or data, it’s hard to predict what those might be .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the purine-pyrimidine core, followed by the addition of the methoxyphenyl and morpholinylethyl groups. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely quite complex. The purine-pyrimidine core would provide a planar, aromatic center to the molecule, while the methoxyphenyl and morpholinylethyl groups would add additional complexity and potentially affect the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The purine-pyrimidine core is relatively stable, but the methoxyphenyl and morpholinylethyl groups could potentially participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like its size, shape, and the functional groups present would all influence its properties, including its solubility, melting point, and reactivity .Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Properties
Research has been conducted on the synthesis and characterization of compounds with similar structural frameworks. For instance, compounds have been synthesized through reactions involving similar moieties, aiming to explore their chemical properties and reactions. These synthetic methodologies provide a foundation for developing novel compounds with potential applications in drug development and material science (Sadanandam et al., 2011).
Biological Activities and Therapeutic Potentials
Several studies have focused on the biological activities of compounds containing parts of the structure similar to the queried chemical. These compounds have been evaluated for their anti-inflammatory, analgesic, and antimicrobial properties. For example, compounds derived from similar structural motifs have shown significant anti-inflammatory and analgesic activities, highlighting their potential as therapeutic agents (Abu‐Hashem et al., 2020).
Antiviral Research
In the context of antiviral research, compounds with structural similarities have been synthesized and tested for their efficacy against various viral infections. This includes the exploration of their mechanisms of action and potential as antiviral agents. The research in this area aims to contribute to the development of new drugs for the treatment of viral diseases (Hocková et al., 2003).
Material Science Applications
Research on compounds with similar structures has also extended to material science, particularly in the development of new fluorescent materials. The synthesis and photophysical evaluation of related compounds have been conducted to explore their potential as emissive fluorophores. These studies contribute to the development of novel materials for applications in imaging and sensing (Hagimori et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
9-(4-methoxyphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O4/c1-24-19-18(20(29)28(22(24)30)11-10-25-12-14-32-15-13-25)27-9-3-8-26(21(27)23-19)16-4-6-17(31-2)7-5-16/h4-7H,3,8-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTLXIVZRHZQTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCN3CCOCC3)N4CCCN(C4=N2)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Bicyclo[2.2.2]oct-5-enylmethylamino)propanoic acid;hydrochloride](/img/structure/B2981378.png)
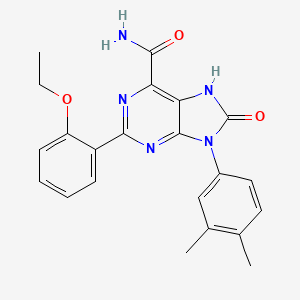

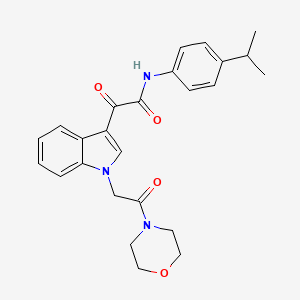
![tert-butyl N-[(3-amino-1-methyl-1H-pyrazol-4-yl)methyl]carbamate](/img/structure/B2981383.png)
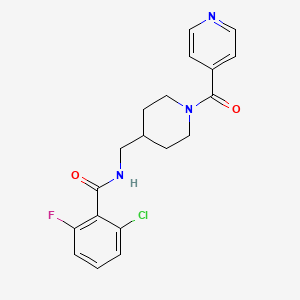


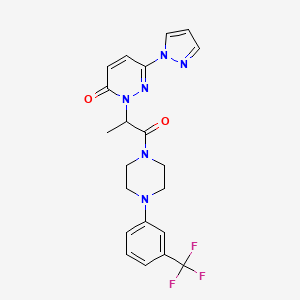
![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2981392.png)
![1'-(tert-Butoxycarbonyl)-2H-spiro[benzofuran-3,4'-piperidine]-2-carboxylic acid](/img/structure/B2981395.png)

